

Omphalotin A: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: *Omphalotin A*

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Abstract

Omphalotin A is a potent and selective nematicidal cyclic dodecapeptide isolated from the basidiomycete fungus *Omphalotus olearius*. Its unique structure, featuring nine N-methylated amino acids, contributes to its remarkable biological activity against plant-parasitic nematodes, particularly *Meloidogyne incognita*. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Omphalotin A**, including detailed experimental protocols, quantitative data, and visualizations of its biosynthetic pathway and experimental workflow. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and agricultural biotechnology.

Discovery and Biological Activity

Omphalotin A was discovered in the early 1990s during a screening of fungal metabolites for nematicidal activity.^{[1][2]} Extracts from the mycelium of *Omphalotus olearius* exhibited potent and selective toxicity against the root-knot nematode *Meloidogyne incognita*. Further investigation led to the isolation of **Omphalotin A** as the primary active constituent.^[1]

Nematicidal Activity

Omphalotin A demonstrates highly selective and potent activity against the plant-parasitic nematode *M. incognita*.^[1] It is notably more active than some commercial nematicides.^[1] Its

activity against the free-living nematode *Caenorhabditis elegans* is significantly weaker, highlighting its specificity.[1] **Omphalotin A** exhibits no significant antibacterial, antifungal, or phytotoxic activities.[1]

Table 1: Nematicidal and Cytotoxic Activity of **Omphalotin A**

Organism/Cell Line	Activity Metric	Concentration	Reference
Meloidogyne incognita	LD90	2-5 µg/mL	[1]
Meloidogyne incognita	LC50	< 1.0 µM	[3]
Caenorhabditis elegans	Weakly active	Not specified	[1]
Mammalian Cells	Weakly cytotoxic	100 µg/mL	[1]

Physicochemical and Structural Properties

Omphalotin A is a cyclic dodecapeptide with the molecular formula C₇₁H₁₁₁N₁₃O₁₂. Its structure is characterized by a high degree of N-methylation, with nine of the twelve amino acid residues being N-methylated. The amino acid sequence of **Omphalotin A** is cyclo(-L-Val-N-Me-L-Val-N-Me-L-Ile-N-Me-L-Val-N-Me-L-Val-N-Me-L-Trp-N-Me-L-Ile-N-Me-Gly-N-Me-L-Val-L-Ile-N-Me-Gly-Gly-).

Table 2: Physicochemical Properties of **Omphalotin A**

Property	Value	Reference
Molecular Formula	C ₇₁ H ₁₁₁ N ₁₃ O ₁₂	
Molecular Weight	1366.7 g/mol	
Appearance	Colorless solid	
Solubility	Soluble in methanol, ethyl acetate	

Experimental Protocols

Fungal Fermentation

Omphalotus olearius is cultured in a suitable liquid medium to promote mycelial growth and the production of **Omphalotin A**.

Protocol 1: Fermentation of *Omphalotus olearius*

- Strain: *Omphalotus olearius* (strain TA 90170).
- Media: A suitable nutrient-rich liquid medium (e.g., yeast extract, malt extract, glucose broth). One study on lovastatin production by the same fungus utilized a medium containing glucose (10 g/L) and peptone (5 g/L).^[4]
- Culture Conditions: The fungus is grown in submerged fermentation in shake flasks or a bioreactor.
- Incubation: Cultures are incubated at room temperature for several days in the dark to allow for sufficient mycelial growth and secondary metabolite production.
- Harvesting: The mycelium is harvested by filtration or centrifugation.

Isolation and Purification of Omphalotin A

Omphalotin A is extracted from the fungal mycelium and purified using chromatographic techniques.

Protocol 2: Extraction and Purification

- Extraction: The harvested mycelium is extracted with a suitable organic solvent such as methanol or ethyl acetate. The crude extract is then concentrated under reduced pressure.
- Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. For example, a partition between ethyl acetate and water can be performed.
- Chromatography: The organic phase containing **Omphalotin A** is subjected to multiple rounds of chromatography for purification.

- Initial Chromatography: A preliminary separation can be performed using silica gel chromatography.
- Further Purification: High-performance liquid chromatography (HPLC) is used for final purification to obtain pure **Omphalotin A**. A reversed-phase column (e.g., C18) with a gradient of acetonitrile in water is a common method for peptide purification.[5]

Structure Elucidation

The structure of **Omphalotin A** was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 3: Spectroscopic Analysis

- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition of the molecule.
 - Tandem Mass Spectrometry (MS/MS): Used to fragment the molecule and obtain information about the amino acid sequence.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present in the molecule.
 - 2D NMR: A suite of 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms and determine the amino acid sequence and the positions of the N-methyl groups. NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine through-space proximities of protons, which helps in defining the three-dimensional structure.

Nematicidal Activity Assay

The biological activity of **Omphalotin A** is assessed against *Meloidogyne incognita*.

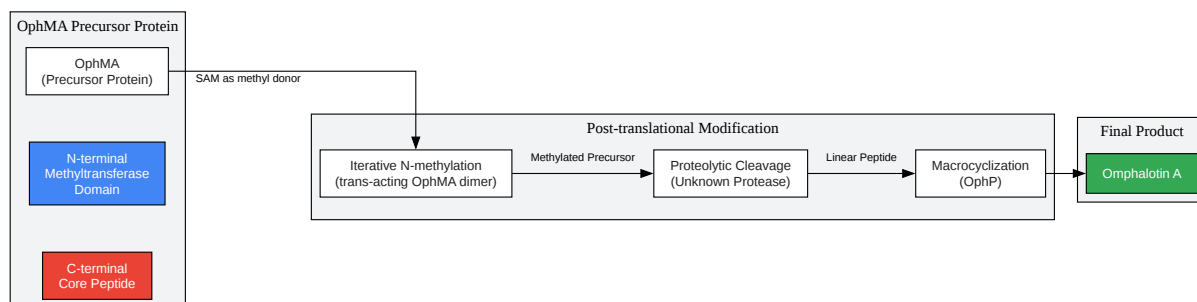
Protocol 4: In Vitro Nematicidal Assay

- **Nematode Culture:** *Meloidogyne incognita* second-stage juveniles (J2) are used for the assay.
- **Assay Setup:** The assay is typically performed in multi-well plates. A suspension of J2 nematodes is added to each well.
- **Treatment:** **Omphalotin A**, dissolved in a suitable solvent (e.g., methanol or DMSO) and diluted to various concentrations, is added to the wells. Control wells receive the solvent only.
- **Incubation:** The plates are incubated at a controlled temperature (e.g., 25°C).
- **Mortality Assessment:** Nematode mortality is assessed at specific time points (e.g., 24, 48, 72 hours) under a microscope. Nematodes are considered dead if they do not move when probed with a fine needle.
- **Data Analysis:** The percentage of mortality is calculated for each concentration, and the LD90 or LC50 values are determined.

Biosynthesis of Omphalotin A

Omphalotin A is a ribosomally synthesized and post-translationally modified peptide (RiPP).[2] Its biosynthesis involves a precursor protein, OphMA, and a dedicated processing enzyme, OphP.[6][7]

The precursor protein, OphMA, contains an N-terminal methyltransferase domain and a C-terminal region that includes the **Omphalotin A** core peptide sequence.[5] The methyltransferase domain of one OphMA molecule acts in trans to N-methylate the core peptide of another OphMA molecule in a homodimeric complex. This process is iterative. Following methylation, the precursor peptide is proteolytically cleaved. The enzyme OphP, a prolyl oligopeptidase, is responsible for the final macrocyclization of the linear, N-methylated dodecapeptide to yield **Omphalotin A**. [6]

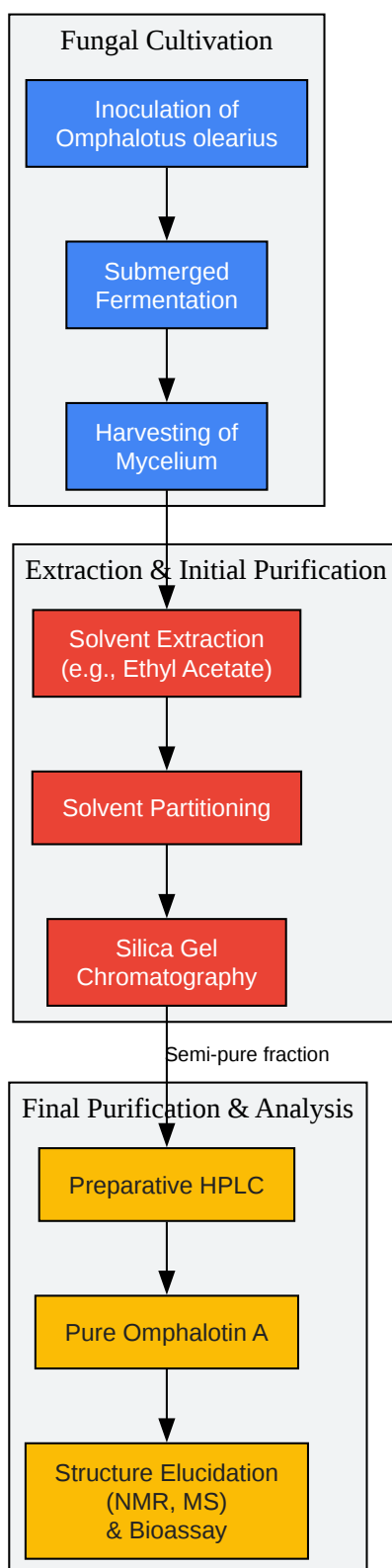


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Caption: Biosynthetic pathway of **Omphalotin A**.

Experimental Workflow: From Fungus to Pure Compound

The overall workflow for obtaining pure **Omphalotin A** from *Omphalotus olearius* involves a series of sequential steps, from cultivation of the fungus to the final purification and characterization of the target molecule.



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Caption: Experimental workflow for **Omphalotin A** isolation.

Conclusion

Omphalotin A stands out as a promising natural product with significant potential for development as a biopesticide for the control of plant-parasitic nematodes. Its unique, heavily N-methylated cyclic peptide structure presents an interesting scaffold for medicinal chemistry and drug development. The elucidation of its ribosomal biosynthetic pathway opens up possibilities for synthetic biology approaches to produce novel analogs with improved properties. This technical guide provides a comprehensive foundation for researchers and professionals seeking to work with **Omphalotin A**, from its production and isolation to the assessment of its biological activity. Further research into its precise mode of action and optimization of its production will be crucial for its future applications.

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